5,7-Dimethoxyquinazoline
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-3-9-8(5-11-6-12-9)10(4-7)14-2/h3-6H,1-2H3 |
InChI Key |
ZYVHGHYZLKEUII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC=C2C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is 3,4-dimethoxybenzaldehyde , which undergoes oxidation to form 3,4-dimethoxybenzoic acid . This oxidation can be efficiently performed using hydrogen peroxide in a basic medium (sodium hydroxide or potassium hydroxide), at temperatures ranging from 20°C to 60°C, with reaction times between 2 to 10 hours. This method avoids the use of harsh oxidants like potassium permanganate, reducing environmental impact and improving safety.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| Oxidation | 3,4-Dimethoxybenzaldehyde + H₂O₂ + NaOH/KOH | 20–60°C, 2–10 h | 3,4-Dimethoxybenzoic acid | Mild, eco-friendly oxidation |
Nitration and Reduction
The 3,4-dimethoxybenzoic acid is subjected to nitration using concentrated nitric acid (65–97%) at 15°C to 50°C for 2–10 hours, yielding 4,5-dimethoxy-2-nitrobenzoic acid . Subsequent reduction of the nitro group to an amine is achieved via iron powder and hydrochloric acid, producing 4,5-dimethoxy-2-aminobenzoic acid . These steps are critical for introducing the amino functionality required for quinazoline ring formation.
Cyclization to Quinazoline Core
The amino acid intermediate undergoes cyclization with urea or related reagents under dehydrating conditions to form 2,4-dihydroxy-6,7-dimethoxyquinazoline . This intermediate is then treated with phosphorus oxychloride to introduce chloro substituents at positions 2 and 4, yielding 2,4-dichloro-6,7-dimethoxyquinazoline . Reaction temperatures vary from 80°C to 120°C, with reaction times between 0.5 to 6 hours depending on the phosphorus oxychloride ratio.
Amination to Form this compound
The final step involves nucleophilic substitution of the 4-chloro group by ammonia (ammoniacal liquor) at temperatures ranging from 40°C to 75°C over 6 to 16 hours to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline . This compound is a direct precursor or form of this compound derivatives.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| Amination | 2,4-Dichloro-6,7-dimethoxyquinazoline + NH₃ | 40–75°C, 6–16 h | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Nucleophilic substitution |
Alternative Synthetic Approaches
Use of Veratrole as Starting Material
An alternative method utilizes veratrole (1,2-dimethoxybenzene) as the starting material, which undergoes nitration, reduction, urea formation, cyclization, and hydrolysis to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline. This five-step sequence involves low-temperature nitration to form 3,4-dimethoxyaniline intermediates, followed by triphosgene-mediated urea synthesis and ring closure with phosphorus pentachloride or phosphorus oxychloride.
This route emphasizes mild reaction conditions and stepwise transformations to obtain the quinazoline core with high purity and yield.
Synthesis via 2,4-Dichloro-6,7-dimethoxyquinazoline Intermediates
Another well-documented approach involves the preparation of 2,4-dichloro-6,7-dimethoxyquinazoline followed by substitution reactions with various nucleophiles, including aniline derivatives, to yield substituted this compound derivatives. Refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with aniline derivatives in isopropanol for about 6 hours provides access to a variety of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline compounds with good yields (around 80%).
Reaction Scheme Summary
In-Depth Research Findings and Analysis
The oxidation step using hydrogen peroxide in alkaline solution is a greener alternative to traditional oxidants, reducing hazardous waste and improving operator safety.
The nitration and reduction steps are optimized to maintain the integrity of the methoxy groups, which are sensitive to harsh conditions, ensuring high selectivity and yield.
Phosphorus oxychloride-mediated chlorination is a critical step for activating the quinazoline ring for further nucleophilic substitutions. The molar ratio of phosphorus oxychloride to substrate is crucial and typically ranges from 3:1 to 10:1, with higher ratios and temperatures favoring complete chlorination.
The final amination step benefits from controlled temperature and ammonia concentration to maximize substitution at the 4-position while preserving the 2-chloro group, which can be further functionalized if needed.
Alternative methods starting from veratrole or employing sulfonyl group modifications have been explored for regioselective functionalization of the quinazoline core, expanding the utility of this compound derivatives in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
5,7-Dimethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyquinazoline involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets kinases, enzymes that play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these kinases, this compound can disrupt various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6,7-Dimethoxyquinoline
Quinoline analogs are bioisosteres of quinazoline, sharing similar electronic profiles. Replacement of the quinazoline core with 6,7-dimethoxyquinoline in AXL kinase inhibitors (compounds 56–57) retained potent activity (IC50 = 2.5–4.0 nM), comparable to quinazoline-based analogs. This highlights the critical role of methoxy positioning rather than the nitrogen arrangement in the bicyclic system .
Anilino-Dialkoxyquinazolines
A series of 4-anilino-6,7-dimethoxyquinazolines with halogen substituents (e.g., fluoro, chloro, bromo) demonstrated strong EGFR inhibition (IC50 = 0.4–51 nM). The 3'-bromo derivative (4-(3'-bromoanilino)-6,7-dimethoxyquinazoline) exhibited optimal pharmacokinetic properties, including logP = 3.5 and EGFR phosphorylation inhibition (IC50 = 0.8 nM), making it a superior candidate for in vivo evaluation .
2,4-Dichloro-5-Iodo-6,7-dimethoxyquinazoline
This halogenated derivative (CAS 192869-37-7) introduces chloro and iodo groups at positions 2,4, and 4.
Table 1: Anticancer Activity of Select Quinazoline Derivatives
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Microbial Target | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6,7-DMQ-2,4-dione (II) | Staphylococcus aureus | 16–32 | |
| 6,7-DMQ-2,4-dione (IV) | Candida albicans | 64–128 |
Key Structural and Pharmacokinetic Differences
Substituent Effects: Halogenation (e.g., bromo in WHI-P154) enhances cytotoxicity but may reduce solubility. Methoxy groups improve kinase binding through hydrogen bonding and hydrophobic interactions . Quinoline bioisosteres (e.g., 6,7-dimethoxyquinoline) retain activity but differ in metabolic stability due to altered ring oxidation .
Pharmacokinetic Profiles: LogP values for anilino-dialkoxyquinazolines range from 2.0–5.5, with optimal values (~3.5) balancing membrane permeability and solubility . Conjugation strategies (e.g., EGF-P154) enhance tumor selectivity by receptor-mediated endocytosis, reducing off-target toxicity .
Q & A
Q. What are the optimal synthetic routes for preparing 5,7-dimethoxyquinazoline derivatives, and what factors influence reaction efficiency?
Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. Key reagents include amines, thiols, or alcohols, with bases like triethylamine or sodium hydride to facilitate deprotonation . For example, regioselective modifications at the C2 position can be achieved via azide–tetrazole tautomeric equilibria in solvents like DMSO or THF, with reaction outcomes (yields and selectivity) highly dependent on solvent polarity and temperature . Stability during synthesis is critical; light-sensitive reactions require amber glassware, and temperature-controlled environments (e.g., 0–25°C) mitigate side reactions .
Q. How can researchers characterize this compound derivatives, and what analytical techniques are most reliable?
Methodological Answer: Structural elucidation relies on:
- LC-MS/MS : Provides molecular weight confirmation and fragmentation patterns. For example, ESI-qTof under positive/negative ionization modes distinguishes between protonated and deprotonated species .
- NMR : ¹H/¹³C NMR resolves methoxy group positions (δ ~3.8–4.0 ppm for OCH₃) and aromatic proton environments .
- X-ray crystallography : Validates regioselectivity in substituted derivatives (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline) .
Q. What environmental factors affect the stability of this compound, and how should formulations be optimized?
Methodological Answer: Stability studies indicate:
Advanced Research Questions
Q. How do structural modifications at the C2 and C4 positions influence the biological activity of this compound derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- C2 modifications : Introducing pyrrolidine or aryl groups enhances kinase inhibition (e.g., AG1478 inhibits EGFR T790M mutant with IC₅₀ = 12 nM) .
- C4 substitutions : Bulky groups (e.g., diaryl urea) improve antitumor activity by disrupting protein-DNA interactions (e.g., IC₅₀ = 0.8 μM against HeLa cells) . Computational docking (AutoDock Vina) can predict binding affinities to targets like α₁-adrenergic receptors .
Q. What computational strategies are effective for designing this compound-based inhibitors?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with EGFR or HDACs) to optimize binding kinetics .
- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability. For example, derivatives with ClogP <3 show improved blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Quantifies the impact of substituents (e.g., -OCH₃ vs. -Cl) on binding free energy .
Q. How can researchers resolve contradictions in biological data for this compound derivatives across studies?
Methodological Answer: Contradictions often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
